molecular formula C9H9NO2 B12842251 1-Methoxy-1h-indol-4-ol

1-Methoxy-1h-indol-4-ol

Cat. No.: B12842251
M. Wt: 163.17 g/mol
InChI Key: TVBWUMFNDDIRFT-UHFFFAOYSA-N
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Description

1-Methoxy-1h-indol-4-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in various natural compounds, including amino acids like tryptophan

Preparation Methods

The synthesis of 1-Methoxy-1h-indol-4-ol typically involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of ortho-substituted anilines followed by methoxylation. The reaction conditions often include the use of catalysts such as palladium(II) acetate and bases like triethylamine under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methoxy-1h-indol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in halogenated indole derivatives, while nitration leads to nitroindoles.

Scientific Research Applications

1-Methoxy-1h-indol-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methoxy-1h-indol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

1-Methoxy-1h-indol-4-ol can be compared with other indole derivatives, such as:

    1-Methyl-1h-indol-3-yl: Known for its antiviral and anticancer activities.

    5-Fluoro-1h-indole-2-carboxylate: Exhibits potent antiviral properties.

    1-Benzyl-5-methoxy-2-methyl-1h-indol-3-yl: Used in the development of anti-HIV agents.

The uniqueness of this compound lies in its methoxy group at the 1-position, which can influence its chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-methoxyindol-4-ol

InChI

InChI=1S/C9H9NO2/c1-12-10-6-5-7-8(10)3-2-4-9(7)11/h2-6,11H,1H3

InChI Key

TVBWUMFNDDIRFT-UHFFFAOYSA-N

Canonical SMILES

CON1C=CC2=C1C=CC=C2O

Origin of Product

United States

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